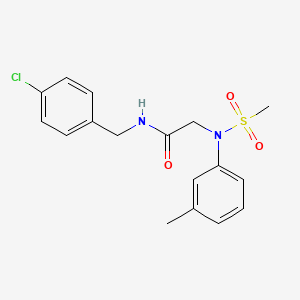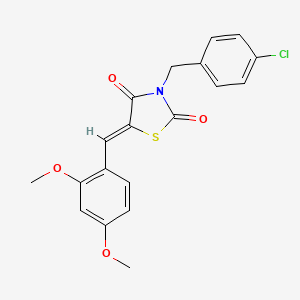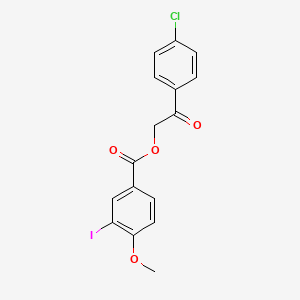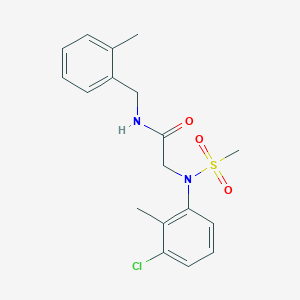![molecular formula C16H15ClN2O5S B3678387 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3678387.png)
2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Overview
Description
2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid, also known as CGP 7930, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. CGP 7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, anxiety, depression, and addiction.
Mechanism of Action
2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid 7930 acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 activation leads to the activation of various intracellular signaling pathways, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) pathway. 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid 7930 inhibits the binding of glutamate to mGluR5, thereby preventing the activation of downstream signaling pathways and the modulation of neuronal activity.
Biochemical and physiological effects:
2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid 7930 has been shown to have various biochemical and physiological effects on the brain. It can reduce the release of glutamate and other neurotransmitters, such as dopamine and acetylcholine, from presynaptic terminals. It can also inhibit the long-term potentiation (LTP) of synaptic transmission, which is a cellular mechanism underlying learning and memory. 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid 7930 has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of these disorders.
Advantages and Limitations for Lab Experiments
2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid 7930 is a highly selective and potent antagonist of mGluR5, which makes it a valuable tool for studying the physiological and pathological functions of this receptor. However, its use in lab experiments has some limitations. 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid 7930 has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. It can also have off-target effects on other receptors, such as mGluR1 and dopamine D1 receptors, at high concentrations.
Future Directions
There are several potential future directions for the research on 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid 7930 and mGluR5 antagonists. One direction is to investigate the therapeutic potential of mGluR5 antagonists in various neurological and psychiatric disorders, such as autism, fragile X syndrome, and Parkinson's disease. Another direction is to develop more selective and potent mGluR5 antagonists with improved pharmacokinetic properties and fewer off-target effects. Finally, the use of 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid 7930 and other mGluR5 antagonists in combination with other drugs or non-pharmacological interventions, such as cognitive-behavioral therapy, could provide novel approaches for the treatment of complex brain disorders.
Scientific Research Applications
2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid 7930 has been widely used as a research tool to investigate the physiological and pathological roles of mGluR5 in the brain. It has been shown to modulate various cellular and molecular processes, such as neurotransmitter release, synaptic plasticity, and gene expression. 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid 7930 has also been used to study the effects of mGluR5 antagonism on animal behavior, cognition, and drug addiction.
properties
IUPAC Name |
2-[[2-(3-chloro-N-methylsulfonylanilino)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c1-25(23,24)19(12-6-4-5-11(17)9-12)10-15(20)18-14-8-3-2-7-13(14)16(21)22/h2-9H,10H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGIWNMUXXDOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678306.png)


![N~2~-(3-chloro-4-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3678323.png)
![3-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3678333.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678344.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678361.png)
![5-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3678364.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678370.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678375.png)

![2-[(acetyloxy)methyl]-6-[(2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl)methoxy]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B3678397.png)
